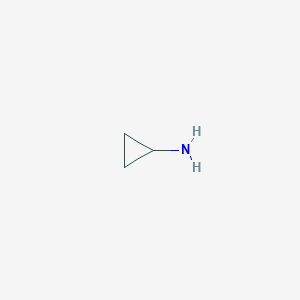![molecular formula C14H19NO5 B047238 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone CAS No. 92142-32-0](/img/structure/B47238.png)
1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
Overview
Description
1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system.
Mechanism of Action
Anatoxin-AS, also known as 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone, is a potent neurotoxin produced by several species of cyanobacteria . This compound has been the subject of extensive research due to its potential impact on public health and its unique biochemical properties.
Target of Action
The primary target of Anatoxin-AS is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. By binding to this receptor, Anatoxin-AS can significantly influence neurological activity.
Mode of Action
Anatoxin-AS acts as an agonist at the nAChR, where it mimics the binding of the receptor’s natural ligand, acetylcholine . This binding triggers a series of events that lead to the opening of an ion channel, allowing the flow of ions across the neuron’s membrane . This ion flow then triggers further electrical signals within the neuron, leading to various physiological effects.
Biochemical Pathways
It is known that the toxin can passively cross biological membranes and act rapidly on its target . The rapid action of Anatoxin-AS suggests that it may affect multiple biochemical pathways, particularly those involved in neurotransmission .
Pharmacokinetics
It is known that anatoxin-as is very soluble in water , which may influence its bioavailability and distribution within the body. More research is needed to fully understand the ADME properties of Anatoxin-AS .
Result of Action
The binding of Anatoxin-AS to the nAChR can lead to a range of effects, including loss of coordination, muscular fasciculations, convulsions, and even death by respiratory paralysis . These effects are primarily due to the toxin’s impact on neurotransmission and the resulting disruption of normal neurological function .
Action Environment
The action of Anatoxin-AS can be influenced by various environmental factors. For instance, the prevalence of harmful cyanobacterial blooms, which produce Anatoxin-AS, is increasing due to environmental changes such as rising temperatures and nutrient runoff . This increase in cyanobacterial blooms could lead to greater exposure to Anatoxin-AS, potentially increasing its impact on public health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable bicyclic amine with an acetylating agent, such as acetic anhydride, under acidic or basic conditions to form the desired ethanone derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Anabasine: A naturally occurring alkaloid with a similar bicyclic structure.
Neonicotine: Another bicyclic compound with comparable properties.
Anatoxin-a: A potent neurotoxin with a related structure.
Uniqueness: 1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXVBOIDPPRJJ-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CCC[C@H]2CC[C@@H]1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919349 | |
| Record name | Anatoxin-AS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92142-32-0 | |
| Record name | Anatoxin-AS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092142320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anatoxin-AS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Anatoxin-a fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


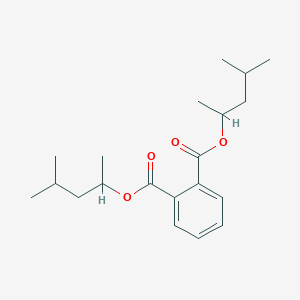
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
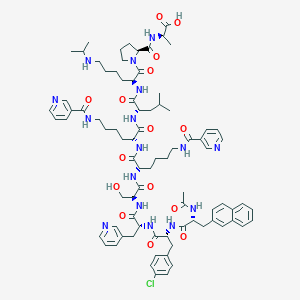
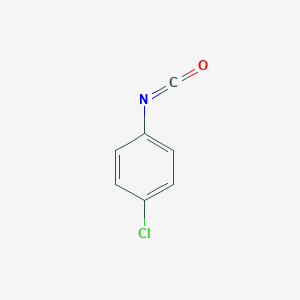
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
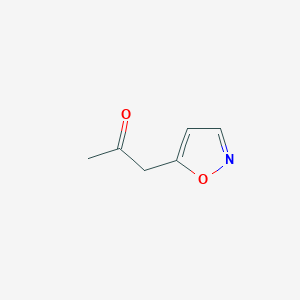
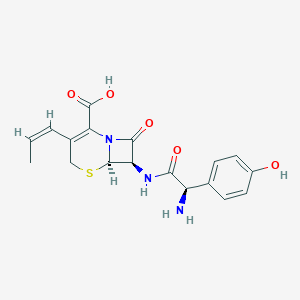

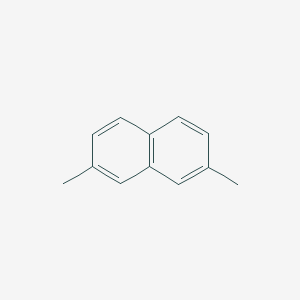
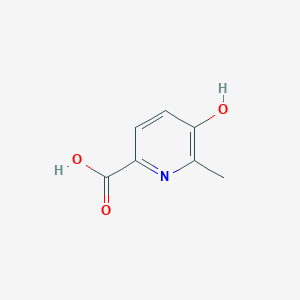
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
